

# Application Notes and Protocols: 8-Aminoquinaldine in Transition Metal Catalysis

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## Compound of Interest

Compound Name: 8-Aminoquinaldine

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This document provides a comprehensive overview of the applications of **8-aminoquinaldine** and its derivatives as versatile ligands and directing groups in transition metal-catalyzed reactions. The unique bidentate coordination of the quinoline nitrogen and the amino group nitrogen to a metal center makes **8-aminoquinaldine** a powerful tool for achieving high selectivity and efficiency in a variety of organic transformations, particularly in C-H bond functionalization and cross-coupling reactions.

## Palladium-Catalyzed C-H Functionalization

**8-Aminoquinaldine** is widely employed as a directing group in palladium-catalyzed C-H functionalization reactions. It forms a stable five-membered palladacycle intermediate, which facilitates the activation of otherwise inert C-H bonds at the ortho-position of a tethered aryl group or at the  $\beta$ - or  $\gamma$ -positions of an aliphatic chain.

Key Applications:

- Arylation, Olefination, and Alkynylation: Introduction of aryl, vinyl, and alkynyl groups to  $C(sp^2)$  and  $C(sp^3)$  centers.
- Amidation and Amination: Formation of C-N bonds through coupling with amides or amines.
- Intramolecular Annulation: Synthesis of polycyclic aromatic compounds and heterocycles.<sup>[1]</sup>

Table 1: Examples of Palladium-Catalyzed C-H Functionalization using **8-Aminoquinoline** Derivatives

Reaction Type	Substrate	Coupling Partner	Catalyst System	Solvent	Temp. (°C)	Yield (%)	Reference
$\beta$ -C(sp <sup>3</sup> )-H Arylation	N-(quinolin-8-yl)pentanamide	Aryl Iodide	Pd(OAc) <sub>2</sub> , BINOL	Toluene	100	up to 99	[2][3]
C(sp <sup>3</sup> )-H Alkenylation	3-Arylpropanamide derivative	Alkenyl Bromide	Pd(OAc) <sub>2</sub> , Ligand	Toluene	110	up to 85	[2][3]
$\delta$ -C-H Amidation	Biaryl carboxamide	-	Pd(OAc) <sub>2</sub>	Toluene	120	up to 95	[1]
Suzuki Coupling	Polyaryl amino acid derivative	Arylboronic acid	PdCl <sub>2</sub> (dppf)	Dioxane/H <sub>2</sub> O	100	-	[4][5]

#### Experimental Protocol: Palladium-Catalyzed $\beta$ -C(sp<sup>3</sup>)-H Arylation of N-(quinolin-8-yl)pentanamide

##### Materials:

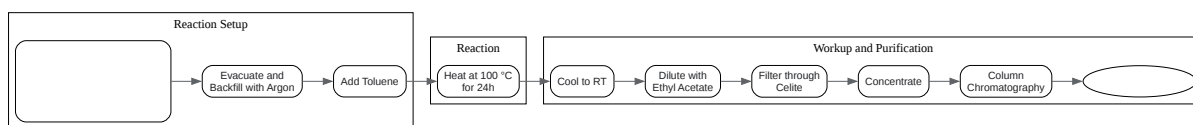
- N-(quinolin-8-yl)pentanamide (1.0 mmol)
- 4-Iodotoluene (1.2 mmol)
- Pd(OAc)<sub>2</sub> (0.05 mmol, 5 mol%)
- (R)-BINOL (0.1 mmol, 10 mol%)

- $\text{Ag}_2\text{CO}_3$  (2.0 mmol)
- Toluene (5 mL)

Procedure:

- To an oven-dried Schlenk tube, add N-(quinolin-8-yl)pentanamide (1.0 mmol), 4-iodotoluene (1.2 mmol),  $\text{Pd}(\text{OAc})_2$  (0.05 mmol), (R)-BINOL (0.1 mmol), and  $\text{Ag}_2\text{CO}_3$  (2.0 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous toluene (5 mL) via syringe.
- Seal the tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Visualization of Experimental Workflow:



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Workflow for Pd-Catalyzed C-H Arylation.

## Copper-Catalyzed Cross-Coupling Reactions

**8-Aminoquinoline** derivatives are effective ligands and substrates in copper-catalyzed C-N cross-coupling reactions, providing a route to N-arylated 8-aminoquinolines, which are important intermediates in medicinal chemistry.[\[6\]](#)

Table 2: Copper-Catalyzed N-Arylation of **8-Aminoquinoline**

8-Aminoquinoline Derivative	Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Reference
8-Aminoquinoline	Iodobenzene	CuI (10 mol%)	K <sub>2</sub> CO <sub>3</sub>	DMSO	120	85	<a href="#">[6]</a>
8-Aminoquinoline	4-Bromotoluene	CuI (10 mol%)	K <sub>2</sub> CO <sub>3</sub>	DMSO	120	78	<a href="#">[6]</a>
8-Amino-2-methylquinoline	Iodobenzene	CuI (10 mol%)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane	110	92	<a href="#">[6]</a>

### Experimental Protocol: Copper-Catalyzed N-Arylation of 8-Aminoquinoline

#### Materials:

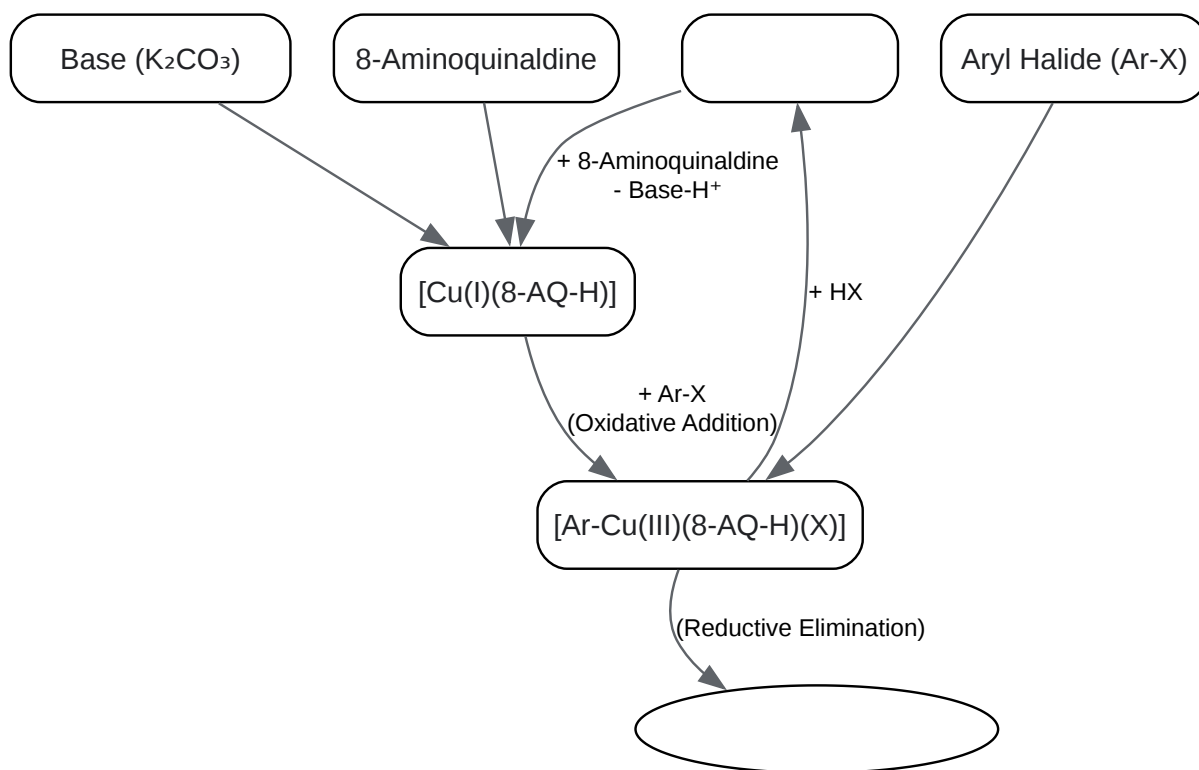
- 8-Aminoquinoline (1.0 mmol)
- Iodobenzene (1.1 mmol)
- CuI (0.1 mmol, 10 mol%)

- $\text{K}_2\text{CO}_3$  (2.0 mmol)
- DMSO (4 mL)

Procedure:

- In a sealed tube, combine 8-aminoquinoline (1.0 mmol), iodobenzene (1.1 mmol), CuI (0.1 mmol), and  $\text{K}_2\text{CO}_3$  (2.0 mmol).
- Add DMSO (4 mL) to the tube.
- Seal the tube and heat the mixture at 120 °C for 24 hours.
- After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield N-phenylquinolin-8-amine.

Visualization of Catalytic Cycle:



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Proposed Catalytic Cycle for Cu-Catalyzed N-Arylation.

## Ruthenium-Catalyzed Reactions

**8-Aminoquinaldine** serves as an effective bidentate directing group in ruthenium-catalyzed oxidative annulation reactions for the synthesis of isoquinolones.[7] It also facilitates remote C-H functionalization of 8-aminoquinoline amides.[8]

Table 3: Ruthenium-Catalyzed Synthesis of Isoquinolones

N-Quinolin-8-yl-benzamide	Alkyne	Catalyst System	Oxidant	Solvent	Temp. (°C)	Yield (%)	Reference
N-(quinolin-8-yl)benzamide	Diphenyl acetylene	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O	DCE	100	95	[7]
4-Me-N-(quinolin-8-yl)benzamide	1-Phenyl-1-propyne	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O	DCE	100	88	[7]

### Experimental Protocol: Ruthenium-Catalyzed Synthesis of Isoquinolones

#### Materials:

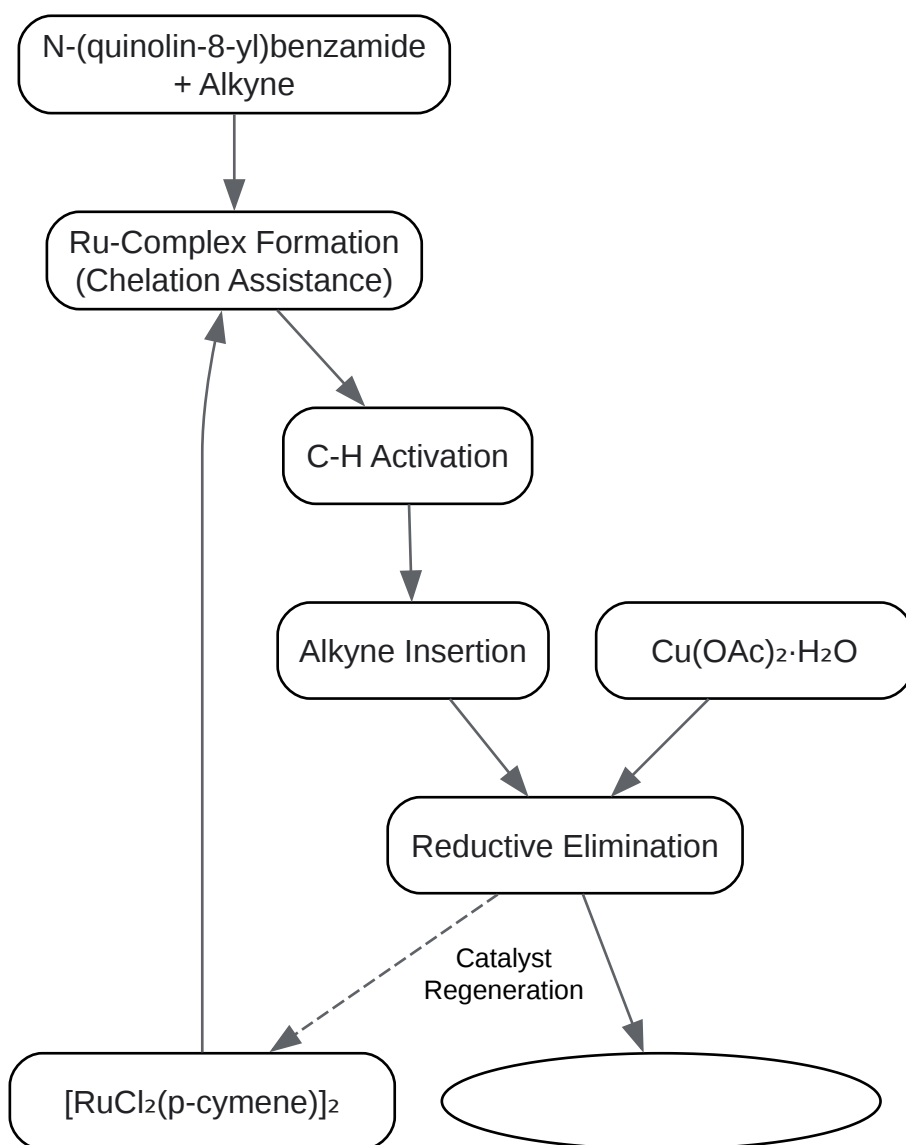
- N-(quinolin-8-yl)benzamide (0.5 mmol)
- Diphenylacetylene (0.6 mmol)
- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> (0.0125 mmol, 2.5 mol%)
- Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (1.0 mmol)
- 1,2-Dichloroethane (DCE) (2 mL)

#### Procedure:

- To a screw-capped vial, add N-(quinolin-8-yl)benzamide (0.5 mmol), diphenylacetylene (0.6 mmol), [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> (0.0125 mmol), and Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (1.0 mmol).
- Add DCE (2 mL) to the vial.

- Seal the vial and heat the mixture at 100 °C for 12 hours in an open-air atmosphere.
- After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
- Remove the solvent under reduced pressure.
- Purify the residue by preparative thin-layer chromatography to obtain the desired isoquinolone product.

Visualization of Reaction Pathway:



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Pathway for Ru-Catalyzed Isoquinolone Synthesis.

## Nickel-Catalyzed C-H Functionalization

**8-Aminoquinaldine** derivatives are also utilized in nickel-catalyzed C-H functionalization reactions, offering a more economical alternative to palladium catalysis. These reactions often proceed via paramagnetic Ni(II) species.<sup>[9]</sup>

Table 4: Nickel-Catalyzed C(sp<sup>3</sup>)–H Arylation

Substrate	Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Reference
N-(quinolin-8-yl)pivalamide	4-Iodoanisole	NiCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>	NaOtBu	Toluene	110	85	[9]
N-(quinolin-8-yl)pivalamide	4-Iodotoluene	NiBr <sub>2</sub> ·diglyme	NaOtBu	Toluene	110	90	[9]

### Experimental Protocol: Nickel-Catalyzed C(sp<sup>3</sup>)–H Arylation

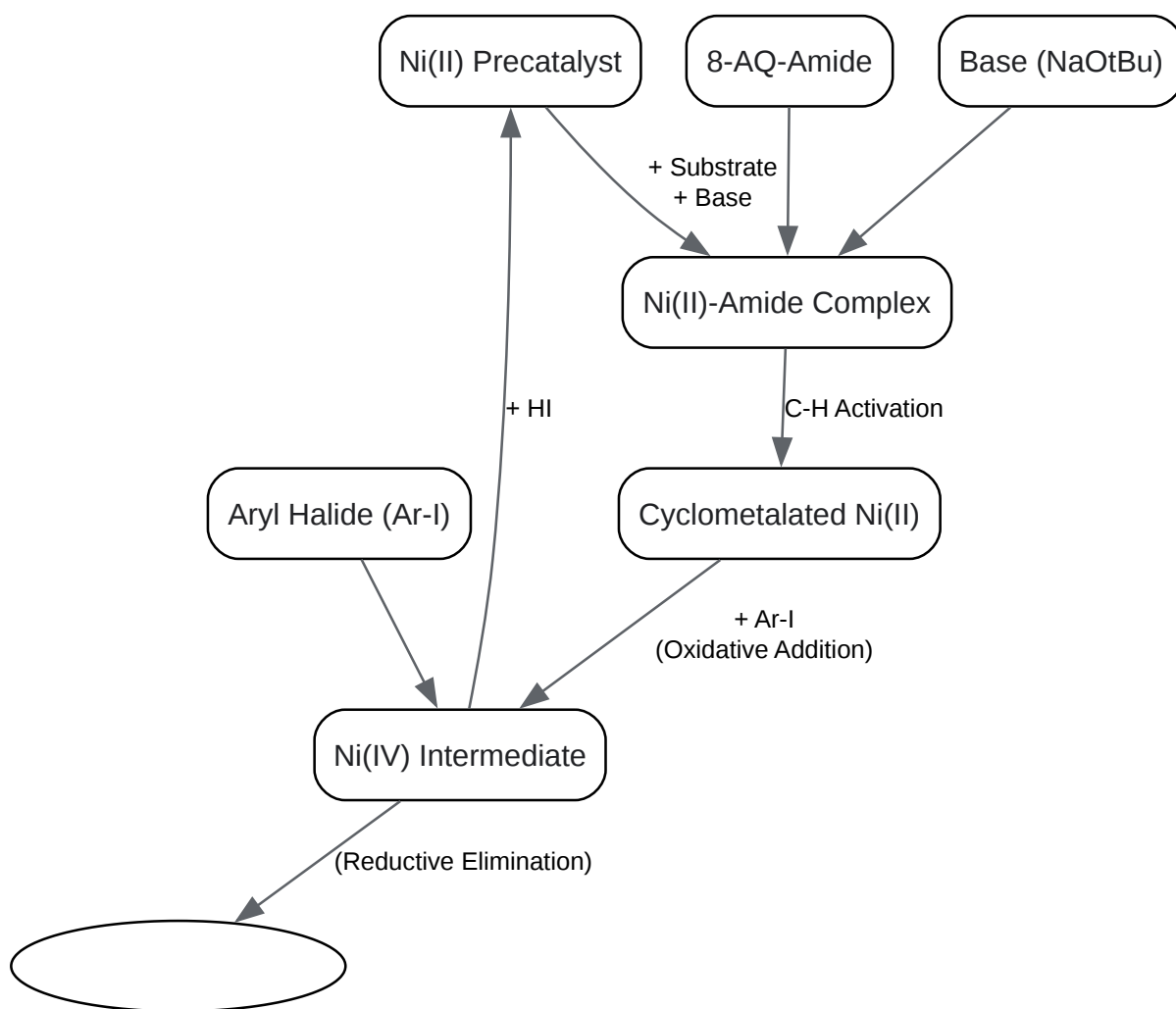
#### Materials:

- N-(quinolin-8-yl)pivalamide (0.5 mmol)
- 4-Iodoanisole (0.75 mmol)
- NiCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.025 mmol, 5 mol%)
- NaOtBu (1.0 mmol)
- Toluene (2 mL)

## Procedure:

- Inside a glovebox, charge a vial with N-(quinolin-8-yl)pivalamide (0.5 mmol), 4-iodoanisole (0.75 mmol),  $\text{NiCl}_2(\text{PPh}_3)_2$  (0.025 mmol), and NaOtBu (1.0 mmol).
- Add toluene (2 mL) and seal the vial with a Teflon-lined cap.
- Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
- Stir for 24 hours.
- After cooling, quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract with ethyl acetate, wash the combined organic layers with brine, and dry over  $\text{MgSO}_4$ .
- Concentrate the solution and purify the residue by silica gel chromatography.

## Visualization of Proposed Catalytic Cycle:



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Proposed Catalytic Cycle for Ni-Catalyzed C-H Arylation.

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